2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-
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Overview
Description
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is an organic compound known for its vibrant color properties. It is commonly used in the dye industry and is recognized for its complex structure, which includes multiple azo groups and sulfonic acid functionalities. The compound is also referred to by its trade name, Rojo Trupocor 8BLP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitrobenzenesulfonic acid. The resulting intermediate undergoes further diazotization and coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular functions and structures .
Comparison with Similar Compounds
Similar Compounds
- 7-[(carbamoyl)amino]-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid
- 1-Hydroxy-2-[[4-[(4-sulfophenyl)azo]phenyl]azo]-6-amino-3-naphthalenesulfonic acid
Uniqueness
7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is unique due to its specific arrangement of azo groups and sulfonic acid functionalities, which confer distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry .
Properties
CAS No. |
63147-42-2 |
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Molecular Formula |
C22H17N5O7S2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N5O7S2/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34) |
InChI Key |
WGIIJSJDWAQMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
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